N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Cytotoxic Activity
One study focuses on the synthesis and evaluation of carboxamide derivatives for their cytotoxic activity against cancer cell lines. This research represents a significant application in developing potential anticancer agents, showing that some compounds exhibited potent cytotoxic effects, with IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).
Structural and Synthetic Applications
Another application involves the investigation of structural properties and synthetic utility of N,N-dialkylaminobenzamides. This includes examining the barrier to rotation around the carbon amino nitrogen bond, providing insights into the molecular behavior that could impact the design of novel organic compounds (Karlsen et al., 2002).
Prokinetic and Antiemetic Activities
Further research has led to the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from the structural modification of metoclopramide, showcasing gastrointestinal prokinetic and antiemetic activities. This signifies the compound's relevance in developing new therapeutic agents for gastrointestinal disorders (Sakaguchi et al., 1992).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of related compounds have been explored, offering valuable methodologies for producing heterocyclic compounds and understanding their reactivity patterns. These findings contribute to the broader field of synthetic chemistry, facilitating the development of new chemical entities (Hanessian & Moralioglu, 1972).
Fluorescent Probes for CO2 Monitoring
In material science, the compound's derivatives have been used to develop fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low levels of carbon dioxide. This innovative application highlights the compound's versatility in sensor technology and environmental monitoring (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-20(2)15(14-7-6-10-21(14)3)12-19-18(22)13-8-9-16(23-4)17(11-13)24-5/h6-11,15H,12H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSNARGHHGHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide |
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